Cas no 898431-04-4 (N-(2-chlorophenyl)methyl-2-(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetamide)

N-(2-chlorophenyl)methyl-2-(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetamide Chemical and Physical Properties
Names and Identifiers
-
- Acetamide, N-[(2-chlorophenyl)methyl]-2-[(2-ethyl-1,2-dihydro-1-oxo-5-isoquinolinyl)oxy]-
- N-(2-chlorophenyl)methyl-2-(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetamide
-
- Inchi: 1S/C20H19ClN2O3/c1-2-23-11-10-15-16(20(23)25)7-5-9-18(15)26-13-19(24)22-12-14-6-3-4-8-17(14)21/h3-11H,2,12-13H2,1H3,(H,22,24)
- InChI Key: ZUTSZHJPLRGUHO-UHFFFAOYSA-N
- SMILES: C(NCC1=CC=CC=C1Cl)(=O)COC1=CC=CC2=C1C=CN(CC)C2=O
N-(2-chlorophenyl)methyl-2-(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2621-0241-20μmol |
N-[(2-chlorophenyl)methyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide |
898431-04-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2621-0241-25mg |
N-[(2-chlorophenyl)methyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide |
898431-04-4 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2621-0241-10mg |
N-[(2-chlorophenyl)methyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide |
898431-04-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2621-0241-75mg |
N-[(2-chlorophenyl)methyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide |
898431-04-4 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2621-0241-100mg |
N-[(2-chlorophenyl)methyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide |
898431-04-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2621-0241-2μmol |
N-[(2-chlorophenyl)methyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide |
898431-04-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2621-0241-1mg |
N-[(2-chlorophenyl)methyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide |
898431-04-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2621-0241-15mg |
N-[(2-chlorophenyl)methyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide |
898431-04-4 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2621-0241-20mg |
N-[(2-chlorophenyl)methyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide |
898431-04-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2621-0241-10μmol |
N-[(2-chlorophenyl)methyl]-2-[(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy]acetamide |
898431-04-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 |
N-(2-chlorophenyl)methyl-2-(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetamide Related Literature
-
Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
-
Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
-
Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304
-
Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
Additional information on N-(2-chlorophenyl)methyl-2-(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetamide
Recent Advances in the Study of N-(2-chlorophenyl)methyl-2-(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetamide (CAS: 898431-04-4)
N-(2-chlorophenyl)methyl-2-(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetamide (CAS: 898431-04-4) is a synthetic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in various disease models. This research brief aims to summarize the latest findings related to this compound, providing insights into its current status and future directions.
The compound, with the molecular formula C20H19ClN2O3, belongs to the class of isoquinoline derivatives, which are known for their diverse biological activities. Recent research has highlighted its role as a potent inhibitor of specific enzymatic pathways involved in inflammatory and oncogenic processes. Studies have demonstrated its ability to modulate key signaling molecules, making it a promising candidate for drug development in conditions such as cancer and chronic inflammation.
One of the most significant advancements in the study of this compound is its synthesis and optimization. Researchers have developed novel synthetic routes to improve yield and purity, which are critical for scaling up production for clinical trials. Additionally, structural-activity relationship (SAR) studies have been conducted to identify key functional groups that enhance its biological activity while minimizing off-target effects. These efforts have led to the development of analogs with improved pharmacokinetic profiles.
In vitro and in vivo studies have provided compelling evidence of the compound's efficacy. For instance, in cancer cell lines, it has shown potent antiproliferative effects by inducing apoptosis and inhibiting cell cycle progression. Mechanistic studies have revealed its interaction with specific protein targets, such as kinases and transcription factors, which are implicated in tumor growth and survival. Furthermore, preclinical models of inflammatory diseases have demonstrated its ability to reduce cytokine production and attenuate tissue damage.
Despite these promising findings, challenges remain in the development of this compound as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed in future studies. Ongoing research is focused on optimizing formulation strategies, including the use of nanoparticles and prodrug approaches, to enhance its delivery and efficacy. Collaborative efforts between academia and industry are expected to accelerate its translation into clinical applications.
In conclusion, N-(2-chlorophenyl)methyl-2-(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetamide represents a promising lead compound with significant therapeutic potential. Continued research into its mechanism of action, optimization of its chemical properties, and evaluation in clinical settings will be crucial for realizing its full potential. This brief underscores the importance of interdisciplinary collaboration in advancing the development of novel therapeutics in the chemical biology and pharmaceutical fields.
898431-04-4 (N-(2-chlorophenyl)methyl-2-(2-ethyl-1-oxo-1,2-dihydroisoquinolin-5-yl)oxyacetamide) Related Products
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 857369-11-0(2-Oxoethanethioamide)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)
- 1214332-11-2(4-Cyano-2,5-dibromopyridine)
- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)
- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)




